molecular formula C13H19BrN4O2 B8206112 Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate

Cat. No.: B8206112
M. Wt: 343.22 g/mol
InChI Key: VFKDPAYRRKJKKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN4O2 and a molecular weight of 343.22 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyrazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKDPAYRRKJKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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